molecular formula C7H2BrClF3NO2 B2948436 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid CAS No. 1824466-94-5

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid

Cat. No. B2948436
CAS RN: 1824466-94-5
M. Wt: 304.45
InChI Key: VACPYKLTXZTMQN-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid is an organic compound with the CAS Number: 1824466-94-5 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a bromo group at the 5th position, a chloro group at the 2nd position, and a trifluoromethyl group at the 3rd position. The carboxylic acid group is attached to the 4th position of the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 304.45 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid in lab experiments is its high selectivity for mGluR1, which allows for the specific modulation of this receptor without affecting other receptors or signaling pathways. This compound is also relatively easy to synthesize and can be obtained in sufficient quantities for experimental use. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid research. One area of interest is the development of more potent and selective mGluR1 antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of mGluR1 in other physiological processes, such as immune function and metabolism. Finally, the development of novel drug delivery systems for this compound may enhance its therapeutic potential and improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid involves the reaction of 5-bromo-2-chloro-3-(trifluoromethyl)pyridine with ethyl 4-chloro-3-oxobutanoate in the presence of a base and a catalyst. The resulting product is then hydrolyzed to yield this compound as a white solid with a melting point of 250-252°C. This synthesis method has been reported in the literature and can be easily reproduced in the laboratory.

Scientific Research Applications

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid has been extensively used in scientific research as a tool to study the physiological and pathological roles of mGluR1 in various biological systems. The selective antagonism of mGluR1 by this compound has been shown to have therapeutic potential in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. This compound has also been used to investigate the role of mGluR1 in pain perception, learning and memory, and synaptic plasticity.

properties

IUPAC Name

5-bromo-2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF3NO2/c8-2-1-13-5(9)4(7(10,11)12)3(2)6(14)15/h1H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACPYKLTXZTMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)C(F)(F)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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